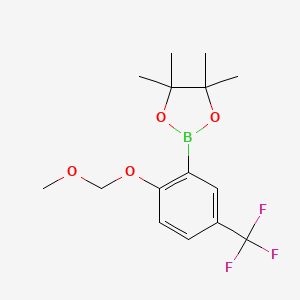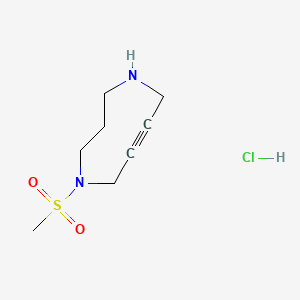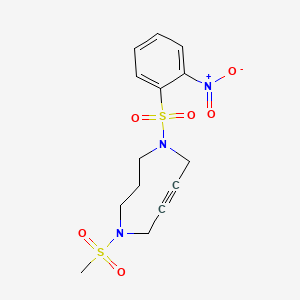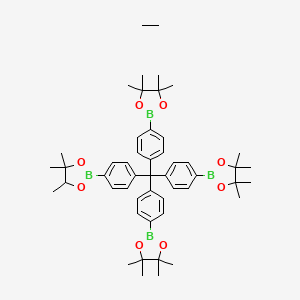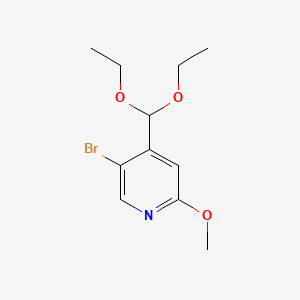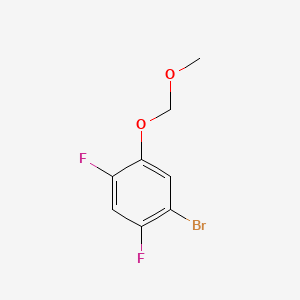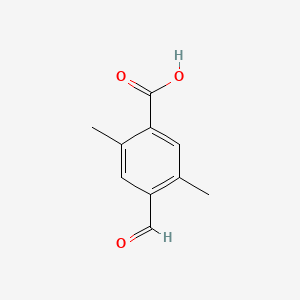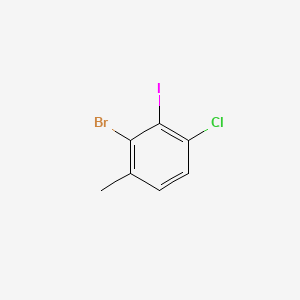
Boc-Cystamine-Poc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Cystamine-Poc: is a chemical compound that features a cystamine building block. It is primarily used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications
Mode of Action
As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-Cystamine-Poc is synthesized through a series of chemical reactions involving the protection of cystamine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of Cystamine: Cystamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected cystamine.
Formation of this compound: The Boc-protected cystamine is then reacted with propargyl chloroformate to introduce the propargyl group, resulting in the formation of this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Cystamine-Poc undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in cystamine can be reduced to form thiol groups or oxidized to form disulfide bonds.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Click Chemistry Reagents: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions involving the propargyl group.
Major Products Formed:
Reduction Products: Thiol-containing compounds.
Oxidation Products: Disulfide-containing compounds.
Click Chemistry Products: Triazole-linked compounds formed through azide-alkyne cycloaddition.
Wissenschaftliche Forschungsanwendungen
Boc-Cystamine-Poc has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Mono-BOC-cystamine: A tert-butyloxycarbonyl derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications.
Di-BOC-cystamine: Another Boc-protected cystamine derivative used in various chemical synthesis applications.
Uniqueness: Boc-Cystamine-Poc is unique due to its dual functionality, combining a cystamine building block with a propargyl group. This dual functionality allows it to participate in both disulfide exchange and click chemistry reactions, making it a versatile reagent for a wide range of scientific research applications .
Eigenschaften
IUPAC Name |
prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBADGDLZNRUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


